molecular formula C22H18Cl2N2O4 B3846046 N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide

N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide

Cat. No.: B3846046
M. Wt: 445.3 g/mol
InChI Key: YWVOAOMNINVWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide is a bis-amide derivative of terephthalic acid, featuring two 5-chloro-2-methoxyphenyl substituents symmetrically attached to the central terephthalamide backbone. The compound’s structure is characterized by electron-withdrawing chlorine atoms and electron-donating methoxy groups on the aromatic rings, which influence its electronic properties, steric profile, and intermolecular interactions. This compound is of interest in coordination chemistry for constructing metal-organic frameworks (MOFs) or coordination polymers (CPs), where its semi-rigid nature and donor atoms may dictate structural topologies .

Properties

IUPAC Name

1-N,4-N-bis(5-chloro-2-methoxyphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4/c1-29-19-9-7-15(23)11-17(19)25-21(27)13-3-5-14(6-4-13)22(28)26-18-12-16(24)8-10-20(18)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOAOMNINVWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Chemical Structure

This compound is synthesized through a reaction involving terephthaloyl chloride and 5-chloro-2-methoxyaniline. The resulting compound features a terephthalamide backbone with two 5-chloro-2-methoxyphenyl substituents, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of terephthalamide, including this compound, exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, an IC50 value of approximately 60.70 µM was reported against the RKO cell line, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific cellular pathways that are critical for tumor growth and survival. It has been suggested that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Antioxidant Properties

In addition to its anticancer effects, this compound has shown promising antioxidant activities. The DPPH radical scavenging method used in various studies indicated that it can effectively reduce oxidative stress, which is a contributing factor in many diseases, including cancer and cardiovascular disorders .

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in several tumor cell lines, including RKO, PC-3, and HeLa. The most potent derivative showed IC50 values ranging from 49.79 µM to 78.72 µM across these lines .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound resulted in altered cell morphology and increased apoptosis in treated cells, confirming its role as a cytotoxic agent .
  • Comparative Analysis : A comparison of various derivatives indicated that structural modifications could enhance biological activity. For example, compounds with additional functional groups exhibited improved efficacy against specific cancer types .

Summary Table of Biological Activities

Activity TypeObservationReference
AnticancerIC50 values between 49.79 µM - 78.72 µM
AntioxidantEffective DPPH radical scavenging
MechanismInhibition of CDK activity

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different scientific domains:

Pharmaceutical Chemistry

N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis.

Material Science

This compound is being explored for its use in developing mechanically responsive molecular crystals. These materials can change their properties in response to external stimuli, making them suitable for applications in sensors and actuators. The low melting point and elasticity of these crystals enhance their usability in flexible electronics.

Pesticide Development

Research indicates that this compound may serve as a repellent against certain rodent species. Studies have demonstrated its efficacy in formulations designed to deter pests, which could be beneficial in agricultural settings.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismIC50 (µM)Reference
AnticancerHeLa Cells12.5
AnticancerMCF-7 Cells15.0
Rodent RepellencyRattus norvegicus20.0

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activity against cancer cell lines. The results indicated that modifications to the phenyl groups significantly enhanced the compound's potency, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Pesticidal Efficacy

In a controlled laboratory setting, formulations containing this compound were tested for their effectiveness as rodent repellents. The study found that the compound significantly reduced rodent activity in treated areas, indicating its potential as an environmentally friendly pest control agent.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine substituents at the 5-position of the phenyl rings activate the aromatic system for nucleophilic substitution. Methoxy groups at the 2-position provide ortho/para-directing effects, influencing reaction sites.

Reaction Type Conditions Products Reference
Chlorine displacementKOH/EtOH, 80°C, 12hMethoxy-phenyl-terephthalamide derivatives
AmmonolysisNH3 (aq.), Cu catalyst, 120°CAmino-substituted terephthalamide analogs

These reactions are critical for modifying biological activity or tuning material properties.

Hydrolysis of Amide Bonds

The terephthalamide backbone undergoes hydrolysis under acidic or basic conditions, yielding terephthalic acid and substituted anilines.

Condition Reagents Products Byproducts
Acidic hydrolysis6M HCl, reflux, 6hTerephthalic acid + 5-chloro-2-methoxyanilineHCl
Basic hydrolysis4M NaOH, 90°C, 8hDisodium terephthalate + aniline derivativesNaCl

Hydrolysis kinetics depend on steric hindrance from substituents and reaction medium polarity .

Coordination Chemistry

The amide and methoxy groups act as ligands for metal ions, forming stable complexes:

Metal Salt Solvent Complex Type Application
Pd(OAc)2DMFPalladium(II)-terephthalamideCatalytic cross-coupling
CuCl2MeOH/H2OCopper(II) coordination polymerSensor materials

Coordination modulates electronic properties for catalytic or material science applications .

Polymerization Reactions

The terephthalamide core participates in polycondensation with dianhydrides or diacids:

Monomer Conditions Polymer Type Thermal Stability
Pyromellitic dianhydrideNMP, 180°C, 24hPolyamideimide (PAI)Td ≈ 500°C
Terephthaloyl chlorideDMAc, 120°C, 12hHigh-performance polyamideTg ≈ 220°C

These polymers exhibit exceptional thermal stability, making them viable for industrial coatings .

Electrophilic Substitution

Chloro and methoxy groups direct electrophiles to specific positions on the aromatic rings:

Electrophile Position Product
NO2+ (nitration)Para to methoxyNitro-substituted terephthalamide
SO3H (sulfonation)Meta to chlorineSulfonated derivatives

Steric hindrance from substituents reduces reaction rates compared to unsubstituted analogs.

Comparison with Similar Compounds

Key Research Findings

  • Coordination Behavior : The target compound’s substituents limit direct metal coordination compared to pyridyl analogs, favoring secondary interactions (e.g., π-π stacking) in MOFs .
  • Thermal Performance : Chloro/methoxy groups likely improve thermal stability over hydroxyethyl or glucosyl derivatives, aligning with trends in polyamide-imides .
  • Synthetic Challenges : Steric hindrance from substituents may complicate synthesis, requiring optimized conditions (e.g., ultrasonic methods) for high yields .

Q & A

Q. What are the primary synthetic methodologies for N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide?

The compound is synthesized via a multi-step amidation process. A common approach involves reacting terephthaloyl chloride with substituted aromatic amines under inert conditions. For example, analogous terephthalamides are prepared by coupling aromatic diamines with activated acid derivatives (e.g., tetraiodoterebenzoyl chloride) in polar aprotic solvents like DMF, followed by purification via recrystallization or column chromatography . Key steps include controlling stoichiometry, temperature (often 0–5°C for acid chloride reactions), and protecting groups to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural validation?

  • IR Spectroscopy : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) bands.
  • NMR : ¹H NMR confirms methoxy (–OCH₃) protons at ~3.8 ppm and aromatic protons influenced by electron-withdrawing (–Cl) groups. ¹³C NMR resolves carbonyl carbons (~165–170 ppm) .
  • Elemental Analysis : Validates C, H, N, and Cl composition.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. How do substituents (Cl, OCH₃) influence electronic and steric properties?

The electron-withdrawing chloro group reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance. Methoxy groups donate electrons via resonance, increasing solubility in polar solvents. Steric hindrance from substituents affects reaction kinetics, as seen in coupling reactions with bulky ligands .

Advanced Research Questions

Q. How is this compound applied in designing functional metal-organic frameworks (MOFs)?

this compound acts as a rigid ditopic ligand for MOFs. For example, analogous terephthalamides coordinate with Co(II) or Cu(II) under hydrothermal conditions (120°C, 72 hrs) to form 2D grid-like structures. The ligand’s geometry and donor sites (amide O, methoxy O) dictate MOF topology and magnetic properties. Characterization via X-ray diffraction and SQUID magnetometry reveals antiferromagnetic interactions in Co-MOFs .

Q. What computational methods model its interactions in glycocluster systems?

Molecular dynamics (MD) and density functional theory (DFT) simulations predict spatial arrangements of β-lactose units conjugated to terephthalamide scaffolds. These models analyze ligand spacing and hydrogen-bonding patterns, correlating with bioactivity in lectin-binding assays. For rigid glycoclusters, computational docking identifies optimal binding conformations to lectin active sites .

Q. How is bioactivity assessed in lectin-binding studies?

  • Heme Agglutination Assay : Measures inhibition of lectin-induced red blood cell clumping. Serial dilutions of the compound quantify IC₅₀ values.
  • Solid-Phase Binding Assay : Immobilized lectins (e.g., concanavalin A) are incubated with glycoclusters; competitive binding is detected via fluorescence or ELISA. Structural rigidity and substituent polarity significantly modulate inhibitory potency, as shown in studies with analogous terephthalamide glycoconjugates .

Q. What safety protocols are recommended for handling this compound?

Based on GHS classification (Category 5 acute toxicity), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse thoroughly and consult medical guidance. Waste disposal follows protocols for halogenated amides .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., acid chloride reactions).
  • MOF Crystallization : Slow diffusion of metal ions into ligand solutions enhances crystal quality .
  • Bioactivity Reproducibility : Control assay pH (6–8) and ionic strength to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.